![molecular formula C8H15NO6 B583423 N-[2-<sup>13</sup>C]乙酰-D-葡萄糖胺 CAS No. 478518-89-7](/img/structure/B583423.png)
N-[2-13C]乙酰-D-葡萄糖胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-13C]Acetyl-D-glucosamine is a labeled derivative of N-acetyl-D-glucosamine, where the carbon-2 position is enriched with the carbon-13 isotope. This compound is significant in various biochemical and medical research applications due to its role in metabolic studies and its use as a tracer in nuclear magnetic resonance spectroscopy.
科学研究应用
N-[2-13C]Acetyl-D-glucosamine is widely used in scientific research, including:
Chemistry: As a tracer in nuclear magnetic resonance spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies to trace the incorporation and transformation of glucose derivatives in biological systems.
Medicine: Used in research on glycosylation processes and the development of glycosylated drugs.
Industry: Employed in the production of labeled biomolecules for research and diagnostic purposes.
作用机制
Target of Action
N-[2-13C]Acetyl-D-glucosamine, also known as N-acetyl-alpha-D-glucosamine, interacts with several targets. It has been found to interact with Angiotensin-converting enzyme , Acetylcholinesterase , and Glucosylceramidase in humans . These enzymes play crucial roles in various biological processes, including blood pressure regulation, neurotransmission, and lipid metabolism respectively .
Mode of Action
It is known to be involved inglycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .
Biochemical Pathways
N-[2-13C]Acetyl-D-glucosamine is involved in several biochemical pathways. It is a key component in the synthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) . UDP-GlcNAc is an activated building block for protein glycosylation, which is an important regulatory mechanism in the development of many prominent human diseases including cancer and diabetes . The pathways from glucose to the four biochemical subunits are outlined .
Result of Action
The result of N-[2-13C]Acetyl-D-glucosamine’s action is complex and multifaceted. It is involved in the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and subsequently re-activates the peptidoglycan biosynthesis process . This makes the organism susceptible to beta-lactam antibiotics . Additionally, it is known to be involved in the activation or deactivation of enzymes or transcription factors .
Action Environment
The action of N-[2-13C]Acetyl-D-glucosamine can be influenced by environmental factors. For instance, nutrient availability is one major factor that determines the degree of phenotypic antibiotic tolerance . In an attempt to test if specific nutrients can reverse phenotypic tolerance, N-acetyl-D-glucosamine has been identified as a potent tolerance-suppressing agent . It could strongly re-sensitize a tolerant population of E. coli to ampicillin .
生化分析
Biochemical Properties
N-[2-13C]Acetyl-D-glucosamine plays a significant role in biochemical reactions. It interacts with several SARS-CoV-2 proteins that are responsible for its pathogenicity . These proteins include the SARS-CoV-2 spike receptor-binding domain, RNA-binding domain of nucleocapsid phosphoprotein, refusion SARS-CoV-2 S ectodomain trimer, and main protease 3clpro .
Cellular Effects
The effects of N-[2-13C]Acetyl-D-glucosamine on various types of cells and cellular processes are profound. It influences cell function by binding with SARS-CoV-2 proteins, which play an important role in SARS-CoV-2’s infection and evade the immune system .
Molecular Mechanism
N-[2-13C]Acetyl-D-glucosamine exerts its effects at the molecular level through binding interactions with biomolecules. It has been found to bind with SARS-CoV-2 proteins, leading to potential inhibition of the virus .
准备方法
Synthetic Routes and Reaction Conditions
N-[2-13C]Acetyl-D-glucosamine can be synthesized through the chemical modification of D-glucosamineThis can be achieved through isotopic exchange reactions or by using labeled precursors .
Industrial Production Methods
Industrial production of N-[2-13C]Acetyl-D-glucosamine often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis process is catalyzed by chitinase enzymes, which break down chitin into its monomeric units, including N-acetyl-D-glucosamine. The labeled compound is then obtained by incorporating the carbon-13 isotope during the synthesis process .
化学反应分析
Types of Reactions
N-[2-13C]Acetyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce N-acetyl-D-glucosaminic acid.
Reduction: Reduction reactions can convert it into N-acetyl-D-glucosamine alcohol.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products
Oxidation: N-acetyl-D-glucosaminic acid.
Reduction: N-acetyl-D-glucosamine alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
N-acetyl-D-glucosamine: The non-labeled version of the compound.
N-acetylgalactosamine: A similar amino sugar with a different stereochemistry.
Glucosamine: The non-acetylated form of the compound.
Uniqueness
N-[2-13C]Acetyl-D-glucosamine is unique due to the presence of the carbon-13 isotope, which makes it a valuable tool for metabolic studies and nuclear magnetic resonance spectroscopy. This isotopic labeling allows for precise tracking and analysis of biochemical processes, distinguishing it from other similar compounds .
属性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-QYOANZLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
acetyl chloride](/img/structure/B583341.png)
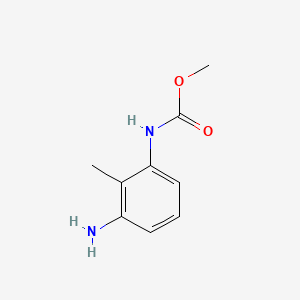
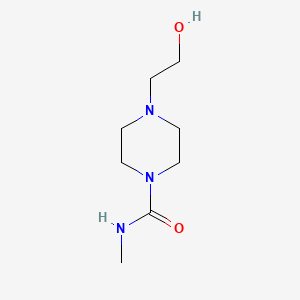


![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)
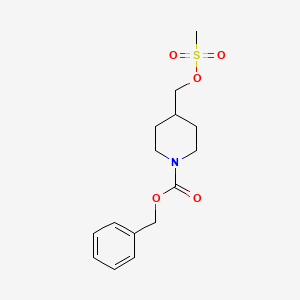
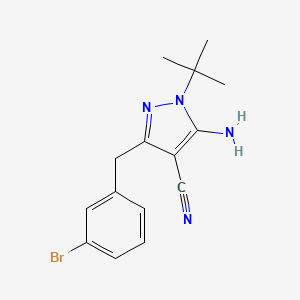


![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)
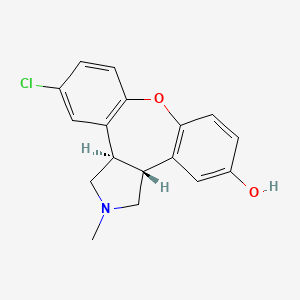
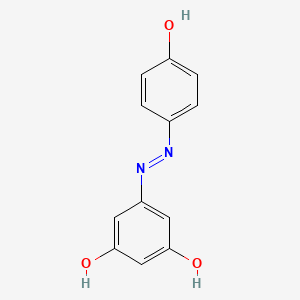
![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
